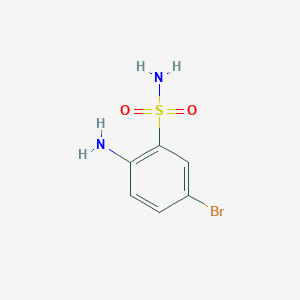

2-Amino-5-bromobenzenesulfonamide

説明

Overview of Benzenesulfonamide (B165840) Derivatives in Chemical Sciences

The benzenesulfonamide functional group is a cornerstone in the field of medicinal chemistry and chemical sciences. These compounds, characterized by a sulfonamide group directly attached to a benzene (B151609) ring, form the structural core of numerous biologically active molecules. guidechem.comweeiboo.com The versatility of the benzenesulfonamide scaffold allows for extensive chemical modification, enabling the fine-tuning of properties such as solubility, lipophilicity, and the ability to interact with biological targets. Current time information in Bangalore, IN.

Derivatives of benzenesulfonamide have been extensively investigated and developed for a wide range of therapeutic applications. Current time information in Bangalore, IN. They are perhaps most famously known for their antimicrobial activity, forming the basis of the "sulfa drugs." researchgate.net Beyond this, their applications have expanded significantly to include anti-inflammatory, anticancer, and anticonvulsant properties. Current time information in Bangalore, IN.chemicalbook.com This broad spectrum of activity stems from the ability of the sulfonamide moiety to mimic or interact with key enzymes involved in various disease pathways, such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and various proteases. guidechem.comweeiboo.comresearchgate.net The enduring relevance of this structural class in drug discovery underscores its importance in modern chemical research.

Significance of 2-Amino-5-bromobenzenesulfonamide as a Key Intermediate or Scaffold

Within the large family of benzenesulfonamide derivatives, this compound stands out as a particularly valuable building block for organic synthesis. It is a solid compound widely utilized in pharmaceutical research and development, noted for its potential in creating new drug candidates with antimicrobial properties. guidechem.com

The significance of this compound lies in its trifunctional nature, which presents multiple reaction sites for constructing more complex molecules. The molecule contains:

An amino group (at position 2), which can be readily diazotized and converted into a variety of other functional groups or used in condensation reactions to form heterocyclic rings.

A bromo group (at position 5), which is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of diverse aryl, alkyl, or other carbon-based fragments.

A sulfonamide group , which can be further functionalized at the nitrogen atom.

This combination of reactive sites makes this compound a versatile intermediate for the diversity-oriented synthesis of novel heterocyclic compounds. frontiersin.org For instance, the synthesis of various benzothiazole (B30560) and other fused heterocyclic systems often relies on starting materials containing a 2-amino-aryl motif, similar to that in this compound. uobaghdad.edu.iqnih.govnih.gov Its structure provides a robust scaffold upon which chemists can elaborate to access a wide range of molecular architectures for screening in drug discovery programs.

Chemical and Physical Properties

The following tables provide key data for this compound and its commonly available hydrobromide salt.

This compound

| Property | Value | Source(s) |

| CAS Number | 54734-84-8 | chemscene.com |

| Molecular Formula | C₆H₇BrN₂O₂S | chemscene.com |

| Molecular Weight | 251.10 g/mol | chemscene.com |

| Appearance | Solid | fluorochem.co.uk |

| Purity | ≥98% | chemscene.com |

| SMILES | O=S(C1=CC(Br)=CC=C1N)(N)=O | chemscene.com |

| Topological Polar Surface Area | 86.18 Ų | chemscene.com |

| LogP | 1.2566 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

This compound Hydrobromide

| Property | Value | Source(s) |

| CAS Number | 2323067-22-5 | guidechem.com |

| Molecular Formula | C₆H₈Br₂N₂O₂S | guidechem.comfluorochem.co.uk |

| Molecular Weight | 332.01 g/mol | fluorochem.co.uk |

| Appearance | Solid | guidechem.com |

| Melting Point | >215°C (decomposes) | weeiboo.comfluorochem.co.uk |

| InChI Key | VMIXTDHCVDPSLX-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-5-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGILQOXCWMHWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356231 | |

| Record name | 2-amino-5-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54734-84-8 | |

| Record name | 2-amino-5-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Bromobenzenesulfonamide and Analogous Structures

Conventional Synthetic Approaches

Conventional methods for synthesizing 2-Amino-5-bromobenzenesulfonamide rely on multi-step reaction sequences that have been the bedrock of organic synthesis for decades. These pathways involve the formation of the core aminobenzenesulfonamide structure followed by or preceded by the introduction of the bromine substituent.

Classical Reaction Pathways for Aminobenzenesulfonamide Synthesis

The most traditional and widely adopted method for the synthesis of arylsulfonamides begins with an appropriate aromatic sulfonic acid or its derivative. The key transformation is the reaction of a sulfonyl chloride with an amine.

A common starting material is acetanilide (B955), which is first chlorosulfonated using chlorosulfonic acid. The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide (B121751). The final step involves the hydrolysis of the acetamido group under acidic or basic conditions to yield the free amino group of the p-aminobenzenesulfonamide, a foundational precursor.

The general reaction scheme is as follows:

Chlorosulfonation: An activated aromatic ring is treated with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl).

Amination: The sulfonyl chloride is then reacted with an amine (in this case, ammonia or an ammonia equivalent) to form the sulfonamide (-SO₂NH₂).

Deprotection: If a protecting group is used for the amino group (like the acetyl group in acetanilide), it is removed in the final step to yield the aminobenzenesulfonamide.

This sequence is highly effective but often requires harsh conditions and the handling of corrosive reagents.

Strategies for Introducing Bromine Substituents on the Benzenesulfonamide (B165840) Ring

To synthesize this compound, a bromine atom must be introduced onto the aromatic ring. This can be achieved at different stages of the synthesis, and the choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

One common strategy involves the direct bromination of a pre-formed aminobenzenesulfonamide derivative. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve the desired 5-bromo substitution (para to the amino group), the starting material would typically be an ortho-substituted aminobenzenesulfonamide or a precursor where the para position is available.

Alternatively, the bromine atom can be introduced earlier in the synthetic sequence. For instance, a brominated aniline (B41778) derivative can be used as the starting material. 4-Bromoaniline can be protected, then subjected to chlorosulfonation and subsequent amination to yield the target compound after deprotection.

Common brominating agents for aromatic rings include:

Elemental Bromine (Br₂): Often used with a Lewis acid catalyst.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used for activated aromatic rings.

Ammonium Bromide with an Oxidant: A greener alternative where bromide is oxidized in situ to the active brominating species. scirp.org

The choice of reagent depends on the substrate's reactivity and the desired selectivity. For activated systems like anilines or their derivatives, milder reagents like NBS are often preferred to avoid over-bromination and side reactions. scirp.org

Advanced and Green Synthetic Methods

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and economically viable synthetic methods. These advanced techniques aim to reduce reaction times, minimize waste, and avoid hazardous solvents and reagents.

Microwave-Assisted Synthesis of Sulfonamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. element-msc.ruyoutube.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. scirp.orgresearchgate.netorganic-chemistry.org

In the context of sulfonamide synthesis, microwaves can be applied to various steps, including the coupling of sulfonyl chlorides with amines and the synthesis from sulfonic acids. researchgate.netorganic-chemistry.org For instance, a facile microwave-assisted synthesis of sulfonamides from sulfonic acids or their salts has been reported. This method involves the in-situ conversion of the sulfonic acid to a sulfonyl chloride using 2,4,6-trichloro- sci-hub.sersc.orgnih.gov-triazine (TCT), followed by reaction with an amine. The entire two-step process can be completed in under 30 minutes with high yields. researchgate.netorganic-chemistry.org

The advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Significant reduction in reaction time.

Higher Yields: Often improved product yields.

Cleaner Reactions: Reduced formation of by-products.

Energy Efficiency: Localized heating of the reaction mixture.

The following table summarizes a comparison of conventional versus microwave-assisted synthesis for some sulfonamide derivatives, illustrating the significant improvements in reaction time and yield. scirp.org

| Entry | Amine | Sulfonyl Chloride | Method | Reaction Time | Yield (%) |

| 1 | Sulfamethoxazole | Benzoyl chloride | Conventional | - | 84 |

| 2 | Sulfamethoxazole | Benzoyl chloride | Microwave | - | 89 |

| 3 | Sulfanilamide | Benzoyl chloride | Conventional | - | 50 |

| 4 | Sulfanilamide | Benzoyl chloride | Microwave | - | 82 |

| 5 | Sulfamethoxazole | Phthalic acid | Conventional | - | 50 |

| 6 | Sulfamethoxazole | Phthalic acid | Microwave | - | 88 |

| 7 | Sulfanilamide | Phthalic acid | Conventional | - | 91 |

| 8 | Sulfanilamide | Phthalic acid | Microwave | - | 97 |

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. sioc-journal.cn For the synthesis of complex molecules like this compound, a one-pot approach can streamline the process considerably.

Similarly, a one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis for the para-selective C-H amination of activated arenes. d-nb.info This demonstrates the potential for developing a one-pot synthesis for this compound starting from simpler, unfunctionalized precursors.

Principles of Green Chemistry in Sulfonamide Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to create more sustainable and environmentally responsible processes. sci-hub.sersc.orgrsc.org Key principles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or polyethylene (B3416737) glycol (PEG). sci-hub.sersc.org The synthesis of sulfonamides in water under dynamic pH control has been shown to be highly efficient, providing excellent yields and purity without the need for organic bases or extensive purification. rsc.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. For example, nano-Ru/Fe₃O₄ has been used as a recyclable catalyst for the direct coupling of sulfonamides and alcohols. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses are a prime example of this principle in action.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. element-msc.runih.gov

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, the broader goal is to move towards starting materials derived from renewable resources.

Solvent-Free Reactions: Conducting reactions under neat conditions to eliminate the need for solvents altogether. sci-hub.se A solvent-free mechanochemical approach has been demonstrated for the synthesis of sulfonamides, offering a highly sustainable route. rsc.org

By integrating these principles, the synthesis of this compound and its analogs can be optimized to be not only chemically efficient but also environmentally conscious.

Functionalization at the Amino Group

The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical transformations. Common strategies include acylation, sulfonylation, and alkylation, which can alter the electronic and steric properties of the molecule.

Acylation and Sulfonylation:

The amino group can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, acetylation with acetic anhydride (B1165640) can yield N-(4-bromo-2-sulfamoylphenyl)acetamide. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base, leads to the formation of a secondary sulfonamide linkage. This classic Hinsberg reaction is a common method for the derivatization of primary amines. wikipedia.org The synthesis of 4-acetamidobenzenesulfonamide from acetanilide and chlorosulfonic acid, followed by amination and hydrolysis, illustrates a related multi-step synthetic pathway to modify the amino group in aminobenzenesulfonamides. nih.gov

Alkylation:

Alkylation of the amino group can be achieved using various alkylating agents. However, direct alkylation may lead to a mixture of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred to achieve mono-alkylation.

| Functionalization Type | Reagent Example | Resulting Functional Group |

| Acylation | Acetic Anhydride | Acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-Aryl-N-alkylsulfonamide |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine |

Modifications and Reactions Involving the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is generally stable, but the nitrogen atom can be functionalized, and in some cases, the entire group can be involved in structural rearrangements. wikipedia.org

N-Alkylation:

The sulfonamide nitrogen can be alkylated under basic conditions. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported to yield the corresponding N-pentenyl sulfonamide. nih.govnih.gov This strategy can be applied to this compound to introduce various alkyl or aryl substituents on the sulfonamide nitrogen, leading to a library of N-substituted derivatives.

Structural Rearrangements:

Recent research has shown that sulfonamides can undergo structural rearrangements. For instance, nickel-catalyzed intramolecular cross-electrophile coupling reactions of benzylic sulfonamides have been shown to generate cyclopropane (B1198618) products. nsf.gov While this specific reaction may not be directly applicable to this compound due to the lack of a benzylic position, it highlights the potential for novel transformations involving the sulfonamide group under specific catalytic conditions. nsf.gov

| Modification Type | Reagent/Condition Example | Potential Product Type |

| N-Alkylation | Alkyl Halide / Base | N-Alkyl-2-amino-5-bromobenzenesulfonamide |

| N-Arylation | Aryl Halide / Catalyst | N-Aryl-2-amino-5-bromobenzenesulfonamide |

Transformations at the Bromine Position for Further Structural Complexity

The bromine atom at the C-5 position of the benzene (B151609) ring is a versatile handle for introducing significant structural diversity through various palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgyoutube.com This reaction could be employed to replace the bromine atom of this compound with a variety of primary or secondary amines, yielding 5-amino-substituted-2-aminobenzenesulfonamide derivatives. The choice of phosphine (B1218219) ligands, such as XPhos or SPhos, is crucial for the efficiency of these transformations. youtube.com The reaction is known to be tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgnih.govresearchgate.net This reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position of this compound. The reaction conditions are generally mild and compatible with aqueous solvents, which is advantageous for substrates with polar functional groups. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this reaction to this compound would lead to the synthesis of 5-alkynyl-2-aminobenzenesulfonamide derivatives. These alkyne-functionalized products can serve as versatile intermediates for further transformations, such as cycloaddition reactions. The reaction is typically carried out under mild, basic conditions. scirp.org

| Coupling Reaction | Coupling Partner | Catalyst System Example | Resulting Structure |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(dba)₂ / Buchwald Ligand | 5-Amino-2-aminobenzenesulfonamide derivative |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | 5-Aryl/Vinyl-2-aminobenzenesulfonamide |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-2-aminobenzenesulfonamide |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 Amino 5 Bromobenzenesulfonamide and Its Derivatives

X-ray Diffraction Analysis

While a single-crystal X-ray diffraction study for the parent compound 2-Amino-5-bromobenzenesulfonamide is not readily found in the surveyed literature, a detailed analysis of its close derivative, N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide , offers significant insight into the structural characteristics of this class of compounds. The chloro- derivative provides a strong model for the molecular geometry, conformational preferences, and intermolecular interactions that are likely to govern the solid-state structure of this compound itself.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Table 1: Crystal Data for N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀BrClN₂O₂S |

| Molecular Weight | 361.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.657 (1) |

| b (Å) | 14.361 (2) |

| c (Å) | 7.0829 (9) |

| β (°) | 100.75 (1) |

| Volume (ų) | 1364.8 (3) |

| Z | 4 |

Conformational Analysis and Torsion Angles

The X-ray diffraction data for N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide allows for a detailed conformational analysis. nih.govresearchgate.net The molecule adopts a staggered conformation about the N—S bond, a typical arrangement for sulfonamides. nih.govresearchgate.net The mean planes of the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 75.1(1)°. nih.govresearchgate.net Specific torsion angles are crucial for defining the molecular shape. For instance, the C—S—N—H torsion angle is reported as 97(3)°, and the C—C—S—N torsion angle is -57.7(3)°. nih.govresearchgate.net These values precisely define the orientation of the sulfonamide group relative to the phenyl ring. nih.govresearchgate.net

Table 2: Selected Torsion Angles for N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide nih.gov

| Atoms (A-B-C-D) | Angle (°) |

|---|---|

| O2—S1—C1—C6 | 119.5 (2) |

| N1—S1—C1—C6 | -57.7 (3) |

| O1—S1—N1—C7 | -79.6 (3) |

| C1—S1—N1—C7 | 160.3 (2) |

Supramolecular Features and Hydrogen Bonding Networks in the Crystal Lattice

Table 3: Hydrogen-Bond Geometry (Å, °) for N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide nih.gov

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1N1···N2ⁱ | 0.86 (4) | 2.25 (4) | 3.090 (4) | 166 (4) |

| N2—H2N1···O1ⁱⁱ | 0.89 (4) | 2.28 (4) | 3.122 (4) | 157 (4) |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+3/2, z-1/2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Detailed, assigned experimental ¹H NMR data for this compound were not available in the surveyed literature. This information is typically found in synthetic chemistry publications where the compound is prepared and characterized. In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the amino group (-NH₂) and the sulfonamide group (-SO₂NH₂), which may be broad and their chemical shifts dependent on solvent and concentration. The aromatic protons on the substituted benzene (B151609) ring would appear as a set of multiplets, with their chemical shifts and coupling patterns determined by their positions relative to the amino and bromosulfonyl groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Similar to the proton NMR data, specific, published, and assigned experimental ¹³C NMR data for this compound could not be retrieved from the searched sources. A ¹³C NMR spectrum would be expected to show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons would be influenced by the attached substituents (amino, bromo, and sulfonamide groups), providing confirmation of the carbon framework of the molecule. The carbon atom attached to the bromine (C-Br) would likely appear at a lower field (higher ppm) compared to unsubstituted benzene, while the carbon attached to the amino group (C-N) would be shifted to a higher field (lower ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy provides detailed information about the vibrational modes of the functional groups within this compound. The characteristic absorption bands observed in the FT-IR spectrum confirm the presence of its key structural features.

The primary amine (-NH₂) group is identified by the N-H stretching vibrations, which typically appear as two bands in the region of 3400-3300 cm⁻¹. researchgate.netresearchgate.net The sulfonamide group (-SO₂NH₂) exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. jst.go.jp The S-N stretching vibration is typically found around 900 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the bromine substituent on the benzene ring is indicated by a C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum.

A summary of the expected FT-IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3400-3300 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1370-1330 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1180-1160 |

| Sulfonamide (-SO₂NH₂) | S-N Stretch | ~900 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Bromo-Aromatic | C-Br Stretch | Lower frequency region |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.

Electronic Absorption Characteristics and π-π Transitions*

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. The benzene ring and its substituents, the amino group and the sulfonamide group, are chromophores that contribute to the absorption of UV radiation.

The primary electronic transitions observed are of the π → π* type, which are characteristic of aromatic systems. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the amino group, an auxochrome, on the benzene ring can cause a bathochromic (red) shift of the absorption maximum to a longer wavelength and an increase in the absorption intensity.

The solvent environment can influence the position and intensity of the absorption bands. researchgate.net Changes in solvent polarity can affect the energy levels of the ground and excited states, leading to shifts in the absorption maxima. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra of such molecules. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

The molecular weight of this compound is 251.10 g/mol . chemscene.com In mass spectrometry, this is observed as the molecular ion peak (M⁺) in the mass spectrum. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound under electron impact ionization provides valuable structural information. Common fragmentation pathways for aromatic sulfonamides include the cleavage of the C-S and S-N bonds. libretexts.org

Key fragmentation patterns for this compound can be predicted based on the stability of the resulting fragments. The loss of the sulfonamide group (-SO₂NH₂) can lead to the formation of a brominated aniline (B41778) fragment. Cleavage of the C-Br bond can also occur. The fragmentation pattern of a related compound, 2-amino-5-methylbenzenesulfonic acid, shows characteristic losses that can be analogous to the fragmentation of the bromo-derivative. nih.govufz.de

A table summarizing the key fragments for this compound is presented below.

| Fragment | m/z (for ⁷⁹Br) | Description |

| [C₆H₆BrN₂O₂S]⁺ | 251 | Molecular Ion (M⁺) |

| [C₆H₅BrN]⁺ | 170 | Loss of -SO₂NH₂ |

| [C₆H₇N₂O₂S]⁺ | 172 | Loss of Br |

2 Amino 5 Bromobenzenesulfonamide As a Privileged Scaffold in Medicinal Chemistry Research

Principles of Scaffold Design in Drug Discovery

The design of molecular scaffolds is a critical element in the early stages of drug discovery. It involves the identification and optimization of a core molecular structure that can serve as a template for the generation of a library of related compounds with diverse biological activities. lifechemicals.com

The significance of 3D molecular shape is underscored by the fact that molecules with more complex, three-dimensional structures are often more likely to be successful drug candidates. lifechemicals.com This has led to the development of various computational tools and methods to analyze and predict the 3D conformations of molecules and their interactions with biological targets. coohom.comlifechemicals.com These approaches are integral to modern structure-based drug design (SBDD). lifechemicals.com

Generating a diverse collection of molecular shapes is a key strategy for exploring new areas of chemical space and identifying novel bioactive compounds. uibk.ac.at Several strategies are employed to achieve this:

Divergent Synthesis: This approach starts from a common intermediate and, through different reaction pathways, generates a variety of structurally distinct molecules. uibk.ac.at This method is efficient in creating a library of compounds with diverse molecular frameworks.

Scaffold Decoration: This involves attaching a variety of substituents (appendages) to a common molecular scaffold. lifechemicals.comunits.it By systematically varying these appendages, a wide range of chemical and physical properties can be explored while maintaining the core geometry of the scaffold.

Conformational Restriction: Introducing rigid elements or cyclic structures into a molecule can limit its conformational flexibility. This can lead to a more defined 3D shape and potentially higher binding affinity for a specific target.

These strategies, often guided by computational modeling, allow medicinal chemists to systematically explore the relationship between molecular shape and biological activity, a cornerstone of modern drug discovery. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest for new and improved drug candidates, medicinal chemists often employ strategies that involve modifying the core structure of a known active molecule. Scaffold hopping and bioisosteric replacement are two powerful techniques used to achieve this goal.

A pharmacophore is an abstract representation of the key molecular features, such as hydrogen bond donors and acceptors, charged groups, and hydrophobic regions, that are essential for a molecule's biological activity. advancedsciencenews.com Scaffold hopping is a drug design strategy that involves replacing the central core (scaffold) of a molecule with a structurally different one while preserving the original pharmacophore features. biosolveit.deslideshare.net This allows for the exploration of new chemical space and the potential to overcome issues with the original scaffold, such as poor pharmacokinetic properties or intellectual property limitations. biosolveit.de

The success of scaffold hopping relies on the ability of the new scaffold to correctly orient the essential pharmacophoric groups in 3D space, mimicking the binding mode of the original ligand. biosolveit.de Computational methods, including 3D pharmacophore modeling and virtual screening, are instrumental in identifying suitable replacement scaffolds. advancedsciencenews.com

While the biological activity of a potential drug is paramount, its successful development also depends on its physicochemical properties and synthetic accessibility. An ideal scaffold should not only provide the correct 3D arrangement of pharmacophoric features but also be amenable to efficient and scalable chemical synthesis. lifechemicals.com

Design and Synthesis of Novel Derivatives for Research Probes

The 2-amino-5-bromobenzenesulfonamide scaffold has proven to be a versatile starting point for the synthesis of a wide array of derivatives with potential applications as research probes and therapeutic agents. The general synthetic scheme often involves modifications at the amino and sulfonamide functionalities, allowing for the introduction of diverse chemical groups.

A common synthetic strategy involves the acylation or sulfonylation of the aniline (B41778) nitrogen, followed by reactions at the sulfonamide nitrogen. This modular approach facilitates the creation of a library of compounds with varying substituents, enabling a systematic exploration of the structure-activity relationship (SAR).

For example, a series of N-substituted this compound derivatives can be synthesized to probe the binding pocket of a target protein. By systematically altering the size, shape, and electronic properties of the substituent, researchers can gain valuable insights into the key interactions that govern molecular recognition.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. While comprehensive SAR studies specifically centered on a wide array of this compound derivatives are not extensively documented in publicly available literature, the principles of scaffold optimization can be elucidated by examining related benzenesulfonamide (B165840) analogs. The strategic modification of the core structure allows for the exploration of the chemical space and the determination of key structural features required for biological activity.

Research into various benzenesulfonamide derivatives has demonstrated that substitutions on the benzene (B151609) ring and modifications of the amino and sulfonamide groups can significantly impact their biological profiles, including antimicrobial and anticancer activities. For instance, studies on a series of novel benzenesulfonamide derivatives bearing a carboxamide functionality have provided insights into their anti-inflammatory and antimicrobial potential. researchgate.net The introduction of different amino acids and subsequent amidation led to a range of compounds with varying potencies.

The following interactive data table summarizes the antimicrobial activity of a selection of synthesized benzenesulfonamide derivatives against various microbial strains, illustrating the impact of structural modifications on the minimum inhibitory concentration (MIC).

| Compound | E. coli (MIC mg/mL) | S. aureus (MIC mg/mL) | P. aeruginosa (MIC mg/mL) | S. typhi (MIC mg/mL) | B. subtilis (MIC mg/mL) | C. albicans (MIC mg/mL) | A. niger (MIC mg/mL) |

| 4a | 8.33 | 8.33 | 6.67 | 6.45 | 8.33 | 8.33 | 8.33 |

| 4c | 8.33 | 8.33 | 8.33 | 8.33 | 8.33 | 8.33 | 8.33 |

| 4d | 6.72 | 8.33 | 8.33 | 8.33 | 8.33 | 8.33 | 8.33 |

| 4e | 8.33 | 8.33 | 8.33 | 8.33 | 8.33 | 6.63 | 6.28 |

| 4f | 8.33 | 8.33 | 8.33 | 8.33 | 6.63 | 8.33 | 8.33 |

| 4h | 8.33 | 6.63 | 8.33 | 8.33 | 8.33 | 6.63 | 8.33 |

Data sourced from a study on new benzenesulphonamide derivatives. researchgate.net The compounds listed are not direct derivatives of this compound but serve to illustrate SAR principles in a related class of molecules.

Similarly, in the context of anticancer research, benzenesulfonamide analogs have been identified as kinase inhibitors. mdpi.com The substitution patterns on the benzenesulfonamide scaffold were found to be critical for their inhibitory activity against specific kinases involved in cancer progression. These examples underscore the "privileged" nature of the benzenesulfonamide core, where even subtle structural changes can fine-tune the biological activity towards a desired target. The bromine atom and the amino group at the 5- and 2-positions of the this compound scaffold, respectively, provide specific electronic and steric properties that can be exploited for developing selective inhibitors.

Role of the Sulfonamide Group in Modulating Molecular Interactions

The sulfonamide group (-SO₂NH₂) is a cornerstone of many successful drugs and plays a pivotal role in the molecular interactions of the this compound scaffold. Its significance stems from its distinct electronic properties and its capacity to act as both a hydrogen bond donor and acceptor.

Hydrogen Bonding: The sulfonamide moiety is a potent hydrogen-bonding group. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This dual character allows for the formation of robust and directional interactions with biological targets such as enzymes and receptors.

A crystallographic study of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, a close analog of the title compound, provides a clear illustration of these interactions. In the crystal structure, molecules form inversion dimers through pairs of N-H···NH₂ hydrogen bonds. researchgate.net Furthermore, the molecules are consolidated into layers by weaker N-H···O interactions involving the sulfonamide oxygen. researchgate.net The amino group also participates in hydrogen bonding, with weaker NH₂···SO₂ hydrogen bonds observed between the amino group and an oxygen atom of the sulfonamide moiety. researchgate.net This intricate network of hydrogen bonds is crucial for the stabilization of the molecular conformation and for its interaction with target proteins.

Electronic Properties: The sulfonamide group is a strong electron-withdrawing group. This property influences the electronic distribution of the entire molecule, affecting its pKa, lipophilicity, and metabolic stability. The electron-withdrawing nature of the sulfonamide group can enhance the acidity of the N-H proton, making it a better hydrogen bond donor.

In the solid state, the sulfonamide group in N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide adopts a staggered conformation about the N-S bond. researchgate.net This specific geometry, with the nitrogen atom's lone pair bisecting the O=S=O angle, is a common feature in arylsulfonamides and is essential for understanding their mechanism of action. researchgate.net The study of such structural and conformational properties is vital for comprehending the biological activity of "sulfa drugs" in various applications, including as antimicrobial and anti-tumor agents. researchgate.net

Advanced Analytical Methodologies for 2 Amino 5 Bromobenzenesulfonamide Detection and Characterization

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities essential for the analysis of individual components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent chromatographic techniques utilized for the analysis of sulfonamides like 2-Amino-5-bromobenzenesulfonamide.

HPLC is a highly sensitive and reproducible analytical technique, making it a primary choice for the purity assessment and quantification of non-volatile compounds such as this compound. oup.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of sulfonamides.

The principle of RP-HPLC involves a non-polar stationary phase (commonly C8 or C18) and a polar mobile phase, typically a mixture of water or buffer with an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is most often achieved using a UV-visible or photodiode array (PDA) detector, as the aromatic ring and sulfonamide group in this compound absorb UV light. A developed RP-HPLC method for determining 4-aminobenzenesulfonamide impurity in a related compound utilized a YMC-Triart C8 column with a gradient elution program and UV detection at 265 nm. nih.gov For chiral compounds, specialized chiral stationary phases or chiral mobile phase additives can be used to separate enantiomers. researchgate.net

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated HPLC-DAD method for various synergistic compounds demonstrated good linearity (R² > 0.999), precision (%RSD < 1.00), and accuracy (96–102%). electrochemsci.org Similarly, an HPLC method for another sulfonamide derivative showed excellent linearity over a concentration range with a correlation coefficient of 0.999. nih.gov

Below is a table summarizing typical HPLC conditions for sulfonamide analysis.

| Parameter | Conditions |

| Column | Reversed-phase C8 or C18 (e.g., YMC-Triart C8, SMT OD-5-100 C18) |

| Mobile Phase | Gradient or isocratic elution with a mixture of buffer (e.g., phosphate, perchloric acid) and organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detector | UV-Visible or Photodiode Array (PDA) at a specific wavelength (e.g., 226 nm, 265 nm, 295 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Often controlled, e.g., 25 °C or 30 °C |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. patsnap.com However, due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. pharmahealthsciences.net

Derivatization involves reacting the polar functional groups (amino and sulfonamide groups) with a reagent to form a less polar, more volatile derivative. Common derivatization techniques for compounds with amino groups include silylation and acylation. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to other silyl derivatives. pharmahealthsciences.netekb.eg Another approach is chloroformate derivatization using reagents like ethyl chloroformate (ECF). ekb.eg

The resulting volatile derivatives are then separated on a GC column, typically a capillary column with a non-polar stationary phase like DB-5MS (5% diphenyl, 95% dimethylsiloxane). ekb.eg Detection is commonly performed using a mass spectrometer (MS), providing both quantification and structural information for unambiguous identification of the analyte. GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by monitoring specific fragmentation transitions of the derivatized analyte. ekb.eg

The table below outlines typical conditions for the GC analysis of derivatized amino compounds.

| Parameter | Conditions |

| Derivatization Reagent | Silylation agents (e.g., MTBSTFA) or Acylation agents (e.g., ECF, pentafluoropropionic acid) |

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5MS UI) |

| Carrier Gas | Inert gas, typically Helium or Nitrogen |

| Injection Mode | Splitless |

| Temperature Program | A temperature gradient is used to elute compounds with different volatilities |

| Detector | Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS) |

Spectrophotometric and Electrochemical Methods

Spectrophotometric and electrochemical methods provide alternative approaches for the detection and quantification of this compound, often offering advantages in terms of speed, cost-effectiveness, and potential for miniaturization.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of sulfonamides. pharmahealthsciences.net The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The aromatic ring system in this compound is a chromophore that absorbs UV light, allowing for direct spectrophotometric measurement.

However, to enhance sensitivity and selectivity, especially in complex matrices, derivatization reactions are often employed to produce a colored product that absorbs in the visible region. A classic and widely used method is the Bratton-Marshall reaction. oup.comnih.gov This involves the diazotization of the primary aromatic amine group of the sulfonamide with sodium nitrite in an acidic medium, followed by a coupling reaction with a chromogenic agent such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a highly colored azo dye. oup.comnih.gov The absorbance of the resulting solution is then measured at its maximum absorption wavelength (λmax), which is typically around 545 nm. oup.com

Other chromogenic reagents have also been utilized. For instance, potassium 1,2-naphthoquinone-4-sulfonate can react with sulfonamides in an alkaline medium to form a colored product with a λmax around 455 nm. pharmahealthsciences.net The formation of charge-transfer complexes between sulfonamides (as electron donors) and electron acceptors like picric acid can also produce colored products suitable for spectrophotometric analysis.

The table below summarizes key aspects of spectrophotometric methods for sulfonamide analysis.

| Method | Principle | Chromogenic Reagent | λmax |

| Direct UV Measurement | Intrinsic UV absorbance of the aromatic ring | None | ~260-280 nm |

| Bratton-Marshall Reaction | Diazotization of the primary amine followed by azo coupling | N-(1-naphthyl)ethylenediamine dihydrochloride (NED) | ~545 nm |

| Reaction with NQS | Nucleophilic substitution | Potassium 1,2-naphthoquinone-4-sulfonate (NQS) | ~455-470 nm |

| Charge-Transfer Complexation | Formation of a colored complex between an electron donor and acceptor | Picric Acid | ~410-420 nm |

Electrochemical methods offer a promising alternative for the analysis of sulfonamides due to their inherent advantages of high sensitivity, rapid response, low cost, and potential for portability and miniaturization. electrochemsci.orgbenthamdirect.com These methods are based on measuring the electrical signal (e.g., current or potential) generated by the electrochemical oxidation or reduction of the analyte at an electrode surface.

The primary amino group of the sulfonamide is electrochemically active and can be oxidized at a suitable electrode. Various types of electrodes have been developed for this purpose, including glassy carbon electrodes (GCE), carbon paste electrodes, and screen-printed electrodes. electrochemsci.org To improve the sensitivity and selectivity of the detection, the electrode surface is often modified with nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles. electrochemsci.orgnih.gov These modifications can enhance the electrocatalytic activity towards the oxidation of sulfonamides and increase the surface area of the electrode, leading to an amplified signal. For example, a GCE modified with a composite of Fe₃O₄ and functionalized graphene has been shown to be effective for the determination of sulfonamides. electrochemsci.org

Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed for electrochemical analysis. DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV. The peak current obtained in the voltammogram is proportional to the concentration of the sulfonamide, allowing for its quantification.

The performance of different electrochemical sensors for sulfonamide detection is compared in the table below.

| Electrode | Nanomaterial Modifier | Technique | Linear Range | Detection Limit |

| Glassy Carbon Electrode (GCE) | Fe₃O₄/Functionalized Graphene | DPV | 0.05 - 100 µM | 0.01 µM |

| Carbon Paste Electrode | Molecularly Imprinted Polymer | DPV | 0.1 - 10 µM | 0.03 µM |

| Screen-Printed Carbon Electrode | Gold Nanoparticles | SWV | 0.5 - 50 µM | 0.1 µM |

DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for the determination of this compound, particularly when dealing with complex matrices such as biological fluids, environmental samples, or food products. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the subsequent analytical technique.

Several extraction techniques are commonly employed for sulfonamides. Liquid-liquid extraction (LLE) is a conventional method where the analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com While widely used, LLE can be time-consuming and require large volumes of organic solvents. mdpi.com

Solid-phase extraction (SPE) is a more modern and efficient technique that has largely replaced LLE for many applications. researchgate.netmdpi.com SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. researchgate.net Various types of SPE sorbents are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, allowing for the optimization of the extraction process based on the physicochemical properties of the analyte and the sample matrix. Oasis HLB cartridges are commonly used for the extraction of sulfonamides from aqueous samples. researchgate.net

Other advanced extraction techniques include matrix solid-phase dispersion (MSPD) , which is particularly useful for solid and semi-solid samples, and miniaturized techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) . researchgate.net These microextraction techniques are gaining popularity as they significantly reduce solvent consumption and sample volume, aligning with the principles of green analytical chemistry. researchgate.net

A summary of common sample preparation techniques for sulfonamide analysis is provided in the table below.

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Simple, widely applicable. | Time-consuming, requires large solvent volumes, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent followed by elution. | High recovery and enrichment factors, reduced solvent use, potential for automation. | Can be more expensive than LLE, method development can be complex. |

| Matrix Solid-Phase Dispersion (MSPD) | Blending of a solid/semi-solid sample with a sorbent, followed by elution. | Suitable for complex solid matrices, combines extraction and cleanup in one step. | Can be labor-intensive. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Injection of a mixture of extraction and disperser solvents into the aqueous sample. | Fast, low solvent consumption, high enrichment factor. | Limited to liquid samples, choice of solvent is crucial. |

Miniaturized and Automated Sample Preparation Approaches

The trend in modern analytical chemistry is shifting towards the miniaturization and automation of sample preparation to enhance throughput, reduce solvent consumption, and improve reproducibility. Techniques such as automated solid-phase extraction (SPE), dispersive liquid-liquid microextraction (DLLME), and single-pot solid-phase-enhanced sample preparation (autoSP3) have been successfully applied to the broader class of sulfonamide compounds. google.comscbt.comgoogle.comscribd.com These automated systems can integrate steps from sample lysis and protein extraction to cleanup and proteolysis, processing numerous samples concurrently with minimal hands-on time. scribd.comglpbio.com

For instance, automated SPE has been effectively used for the determination of various sulfonamides in water matrices, demonstrating high efficiency and sensitivity when coupled with UPLC-MS/MS. Similarly, the "Lab-In-Syringe" approach, which combines liquid-liquid extraction and online solid-phase extraction, exemplifies a successful automated, double-stage sample cleanup for sulfonamides in complex biological fluids like urine. scbt.com

However, a detailed review of the scientific literature reveals that while these advanced miniaturized and automated methods are well-established for sulfonamides in general, specific, validated protocols focusing solely on this compound are not prominently documented. The application of these high-throughput techniques to this compound would likely follow the general principles established for other sulfonamides, but would require specific method development and validation to optimize recovery and minimize matrix effects for this particular analyte.

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Isolation and Preconcentration

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental sample preparation techniques widely used for the isolation and preconcentration of analytes from complex mixtures.

Solid Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, often replacing LLE due to its efficiency, lower solvent usage, and potential for automation. The method involves passing a sample through a solid sorbent, which retains the analyte or the impurities. The analyte is then eluted with a suitable solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is critical and depends on the physicochemical properties of the analyte and the sample matrix. For the analysis of sulfonamides in food and environmental samples, various SPE sorbents, including novel materials like magnetic covalent organic frameworks, have been developed to achieve high recovery and selectivity.

Despite the widespread use of SPE for the sulfonamide class of compounds, specific application protocols and research findings detailing the use of SPE for the isolation and preconcentration of this compound are not extensively reported in peer-reviewed literature. Method development would be required to select the optimal sorbent type, pH conditions, and elution solvents tailored to the unique properties of this compound.

Liquid-Liquid Extraction (LLE)

LLE is a conventional and well-established method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. While it can be more time-consuming and solvent-intensive than SPE, LLE remains a valuable technique, particularly in synthetic chemistry for product isolation and purification.

A specific application of LLE has been documented in the context of a chemical synthesis where this compound was used as a reactant. google.com The procedure was employed to isolate the resulting product from the reaction mixture. This provides a practical example of an LLE protocol relevant to this compound. The key steps and reagents used in this extraction process are detailed in the table below. google.com

Table 1: Documented Liquid-Liquid Extraction Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Quenching | A saturated aqueous Sodium Bicarbonate (NaHCO₃) solution was added to the reaction mixture. | To neutralize the reaction and adjust the pH of the aqueous phase. |

| 2. Extraction | The mixture was extracted three times with Dichloromethane (DCM). | To transfer the target organic compound from the aqueous phase to the immiscible organic phase (DCM). |

| 3. Washing | The combined organic extracts were washed with brine (a saturated aqueous solution of NaCl). | To remove residual water and water-soluble impurities from the organic phase. |

| 4. Drying | The washed organic phase was dried over anhydrous Sodium Sulfate (Na₂SO₄). | To remove trace amounts of water from the organic extract before solvent evaporation. |

This table outlines a specific LLE procedure used in a synthesis involving this compound as a starting material. google.com

This documented LLE method, while used for purification in a synthetic context, demonstrates the feasibility of partitioning this compound or its derivatives between an aqueous and an organic phase, a foundational step in developing an analytical LLE method for its detection in various sample matrices.

Principles and Applications of Green Chemistry in 2 Amino 5 Bromobenzenesulfonamide Research

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.networdpress.com A high atom economy signifies that most of the atoms from the reactants have been converted into the final product, thus minimizing waste at a molecular level. wordpress.com Traditional multi-step syntheses of substituted aromatic compounds often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts.

For instance, a conventional synthesis of a sulfonamide might involve the reaction of an amine with a sulfonyl chloride. This process generates HCl as a byproduct, which needs to be scavenged by a base, leading to the formation of salt waste. uniba.it Oxidative coupling methods that directly link thiols and amines can streamline these routes, reducing waste generation. rsc.org

Recent advancements focus on developing catalytic, one-pot, and multicomponent reactions that significantly improve atom economy. mdpi.com For example, catalyst-free methods for producing sulfonylated N-heteroaromatics in water have been developed, where pure products can be isolated simply by filtration, drastically reducing waste from extraction and purification steps. acs.org Such strategies, if applied to the synthesis of 2-Amino-5-bromobenzenesulfonamide, would represent a significant step towards a more sustainable process.

Table 1: Comparison of Green Chemistry Metrics for Different Synthesis Strategies

| Metric | Traditional Synthesis (e.g., Wittig Reaction) | Greener Synthesis (e.g., Addition Reaction) | Description |

| Atom Economy | Often low (e.g., <50%) rsc.org | Can be 100% | Measures the percentage of reactant atoms in the final product. wordpress.com |

| E-Factor | High | Low | Mass ratio of waste to the desired product. |

| Process Mass Intensity (PMI) | Very High | Low | Total mass input (materials, solvents, etc.) per mass of product. unife.it |

| Reaction Mass Efficiency (RME) | Low | High | Considers yield and stoichiometry in addition to atom economy. nih.gov |

Use of Safer Solvents and Auxiliaries

The choice of solvents and auxiliary substances is a critical aspect of green chemistry. Many traditional organic syntheses rely on volatile organic compounds (VOCs) like dichloromethane, dioxane, and N,N-dimethylformamide (DMF), which are hazardous to human health and the environment. uniba.itunife.it Research into the synthesis of sulfonamides and related compounds has increasingly focused on replacing these harmful solvents with greener alternatives.

Water is an ideal green solvent for many reactions, and its use in sulfonamide synthesis has been demonstrated to be effective, particularly when the product has low water solubility, allowing for easy separation by filtration. researchgate.net Other sustainable solvents that have been successfully employed include ethanol, glycerol, and Deep Eutectic Solvents (DESs). uniba.itrsc.orgresearchgate.net DESs, such as those based on choline chloride, are particularly promising as they are environmentally responsible, reusable, and can facilitate high-yield reactions at ambient temperatures. uniba.it The development of protocols using such solvents for the synthesis of this compound would significantly reduce the environmental impact of its production.

Furthermore, the use of reusable catalysts, such as magnetic nanoparticles, can minimize waste associated with catalysts and simplify product purification, eliminating the need for extensive chromatographic separations. jsynthchem.com

Table 2: Classification of Solvents in Chemical Synthesis

| Classification | Examples | Characteristics |

| Hazardous/Undesirable | Dichloromethane, Chloroform, DMF, Dioxane | Toxic, environmentally persistent, derived from petrochemicals. uniba.itunife.it |

| Usable but with Issues | Acetonitrile, Tetrahydrofuran (THF) | Can have toxicity concerns and may not be from renewable sources. |

| Recommended/Green | Water, Ethanol, Glycerol, Polyethylene (B3416737) Glycol (PEG) | Low toxicity, often biodegradable, can be derived from renewable sources. researchgate.netjsynthchem.com |

| Novel Green Solvents | Deep Eutectic Solvents (DESs), Bio-based solvents (e.g., 2-Methyl-THF) | Often biodegradable, low toxicity, reusable, and can be derived from renewable sources. uniba.itresearchgate.net |

Design for Energy Efficiency in Chemical Transformations

The development of highly active catalysts allows reactions to proceed under milder conditions, reducing the need for high temperatures. For example, catalyst- and additive-free methods for synthesizing substituted anilines have been reported, proceeding smoothly at moderate temperatures (e.g., 60 °C). beilstein-journals.org Similarly, sustainable protocols for sulfonamide synthesis in DESs can achieve high yields at room temperature. uniba.it

Alternative energy sources are also being explored to improve energy efficiency. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and energy input compared to conventional heating. researchgate.net The application of these energy-efficient techniques to the key steps in the synthesis of this compound, such as sulfonation, bromination, and amination, could lead to substantial energy savings.

Table 3: Comparison of Reaction Conditions

| Parameter | Traditional Methods | Energy-Efficient Methods |

| Temperature | Often high (e.g., >100 °C) | Ambient to moderate (e.g., 25-80 °C) uniba.itjsynthchem.com |

| Pressure | Can require high pressure | Often atmospheric pressure |

| Reaction Time | Hours to days | Minutes to hours uniba.it |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound, photochemistry researchgate.netchemistryworld.com |

Utilization of Renewable Feedstocks

A key goal of green chemistry is to shift from a fossil fuel-based economy to one that utilizes renewable resources. eprajournals.com A feedstock is considered renewable if it is derived from sources that can be replenished, such as biomass (plant and animal materials). This principle is particularly challenging when it comes to the synthesis of aromatic compounds like this compound, which are traditionally derived from petroleum.

However, significant research is underway to produce key chemical building blocks from biomass. eprajournals.com Lignocellulosic biomass, a major component of plants, is a rich source of aromatic compounds (from lignin) and sugars that can be converted into chemical intermediates. For example, anilines, a core structural component of the target molecule, have been synthesized from lignin-derived guaiacols and syringols through electrochemical methods.

While the direct synthesis of this compound from renewable feedstocks is not yet established, the foundational research into producing aromatic platform chemicals from biomass offers a promising future pathway. syensqo.com The integration of biorefinery concepts, where biomass is converted into a multitude of products, will be essential for making such syntheses economically viable and sustainable.

Real-Time Analysis and Pollution Prevention

The final principle relevant to this discussion focuses on the development of analytical methodologies for real-time, in-process monitoring and control. This approach, often referred to as Process Analytical Technology (PAT), is crucial for preventing the formation of hazardous substances and minimizing waste. By understanding and controlling reaction parameters in real-time, chemists can ensure reactions go to completion, minimize byproduct formation, and prevent batch failures.

For electrophilic aromatic substitution reactions, which are central to the synthesis of this compound, computational tools can play a predictive role in pollution prevention. youtube.comyoutube.com Methods like RegioSQM can predict the regioselectivity of these reactions, helping chemists choose conditions that favor the formation of the desired isomer and avoid the generation of difficult-to-separate waste products. nih.gov

Furthermore, techniques like High-Throughput Experimentation (HTE) coupled with rapid analysis methods like mass spectrometry allow for the quick optimization of reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize waste before scaling up. nih.gov The use of continuous flow reactors also facilitates real-time monitoring and control, offering a safer and more efficient alternative to traditional batch processing. nih.gov

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for the Compound and its Derivatives

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be toxic and difficult to handle. researchgate.net Future research will likely focus on developing metal-free, one-pot syntheses to improve efficiency and reduce waste. researchgate.netrsc.org One promising approach involves the reaction of nitroarenes with sodium arylsulfinates in water, a green solvent, to produce sulfonamides with simple filtration-based isolation. researchgate.net Another innovative and sustainable method is mechanosynthesis, a solvent-free approach that uses solid sodium hypochlorite (B82951) for the one-pot, two-step synthesis of sulfonamides from disulfides. rsc.org This method boasts a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based protocols. rsc.org

The use of alternative and greener solvents is also a key area of investigation. Deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG)-400 have been explored as environmentally benign reaction media for sulfonamide synthesis. researchgate.nettandfonline.comsci-hub.se These solvents are often biodegradable, non-toxic, and can be recycled, contributing to a more sustainable chemical process. tandfonline.comsci-hub.se Furthermore, developing syntheses in aqueous media under dynamic pH control simplifies product isolation and reduces the need for organic bases. rsc.org The exploration of catalyst-free methods, such as visible-light-triggered synthesis, offers a pathway to high yields at room temperature without the need for additional reagents. researchgate.net

Advanced Computational Design and Virtual Screening of New Sulfonamide Scaffolds

Computational methods are becoming indispensable tools in the design and discovery of new drug candidates. For sulfonamide scaffolds, techniques like virtual screening and molecular docking are being employed to identify novel derivatives with enhanced biological activity. nih.govnih.govmdpi.com Virtual screening allows for the rapid assessment of large compound libraries against a specific biological target, identifying promising candidates for further investigation. nih.gov This approach has been successfully used to screen for potential inhibitors of viral proteases and other enzymes. nih.gov

Molecular docking studies provide insights into the binding interactions between a ligand (the sulfonamide derivative) and its target protein, helping to rationalize observed activities and guide the design of more potent inhibitors. nih.gov These computational models can predict binding affinities and conformations, allowing researchers to prioritize the synthesis of compounds with the most favorable characteristics. nih.govresearchgate.net By combining these in silico methods with experimental validation, the drug discovery process can be significantly accelerated and made more efficient. nih.govrsc.org

Development of Innovative Analytical Techniques for Enhanced Characterization

The accurate and sensitive characterization of 2-Amino-5-bromobenzenesulfonamide and its derivatives is crucial for both quality control and understanding their biological activity. Future research in this area will focus on developing more sophisticated and efficient analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the simultaneous determination of multiple sulfonamides in complex matrices. nih.gov Advances in this area include the development of modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methods to improve recovery and reduce matrix effects. nih.gov

Other promising analytical directions include the use of novel ion trap scan modes in mass spectrometry to facilitate on-site detection of sulfonamides without extensive sample preparation. acs.org Spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry will continue to be essential for structural elucidation and physicochemical characterization. nih.govmdpi.comscirp.org The development of eco-friendly screening methods, potentially utilizing handheld devices, could also revolutionize the on-site analysis of these compounds. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Scaffold Design

Further Implementation of Green Chemistry Principles Towards a Sustainable Chemical Economy

The principles of green chemistry are fundamental to the future of the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its derivatives, the adoption of green chemistry principles is paramount. This includes the continued development of syntheses that utilize water as a solvent, employ catalysts instead of stoichiometric reagents, and minimize the generation of byproducts. researchgate.nettandfonline.comsci-hub.sersc.org

The concept of a sustainable chemical economy also involves considering the entire lifecycle of a chemical product, from its synthesis to its ultimate fate in the environment. This means designing molecules that are not only effective but also biodegradable or easily recyclable. The use of renewable feedstocks and the development of circular economy models for chemical production will be key research areas. By embracing these principles, the chemical community can ensure that the benefits of compounds like this compound are realized in a way that is both economically viable and environmentally responsible. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-bromobenzenesulfonamide with high purity?

Synthesis typically involves bromination and sulfonamide functionalization of precursor aromatic compounds. To achieve >97% purity, column chromatography or recrystallization using polar solvents (e.g., methanol/water mixtures) is recommended. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can validate purity, as demonstrated in sulfonamide mixture analyses . Commercial synthesis protocols (e.g., BLD Pharm Ltd.) report 98% purity using preparative HPLC and rigorous drying under vacuum .

Q. How can researchers characterize this compound structurally?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm aromatic proton environments and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., molecular formula CHBrNOS, exact mass ~258.94 Da) .

- Infrared Spectroscopy (IR) : Peaks at ~1340 cm (sulfonamide S=O stretch) and ~3450 cm (N-H stretch) .

Q. What are the solubility and storage guidelines for this compound?

this compound is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) and methanol. Store at 4°C in airtight containers to prevent degradation. Avoid prolonged exposure to light, as brominated aromatics may undergo photolytic decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence the biological activity of sulfonamide derivatives?

Bromine enhances electrophilicity, enabling interactions with biological targets (e.g., enzymes or receptors). For example, brominated sulfonamides like furosemide analogs act as diuretics by inhibiting carbonic anhydrase. Computational docking studies can model steric and electronic effects of bromine on binding affinities .

Q. How should researchers address contradictory spectral data in literature for this compound?

Contradictions may arise from impurities or solvent effects. To resolve:

- Cross-validate techniques : Compare NMR (DMSO- vs. CDCl) and MS data across multiple batches.

- Assess purity : Use HPLC with a C18 column (e.g., 1.52008 method) to detect trace impurities .

- Replicate synthesis : Follow protocols from peer-reviewed sources (e.g., NIST or BLD Pharm Ltd.) to ensure reproducibility .

Q. What strategies optimize synthetic yields of this compound?

- Catalyst screening : Use Pd/C or CuBr for efficient bromination .

- Temperature control : Maintain ≤80°C during sulfonylation to minimize side reactions.

- Workup optimization : Neutralize acidic byproducts with NaHCO before extraction .

Q. Can computational modeling predict reactivity in downstream derivatization?

Yes. Density Functional Theory (DFT) calculations reveal nucleophilic sites (e.g., the amino group) for electrophilic substitutions. Molecular electrostatic potential (MEP) maps highlight regions prone to bromine displacement or cross-coupling reactions .

Q. What are the stability profiles of this compound under varying pH conditions?